molecular formula C17H15N3O3S B2940375 4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868368-92-7

4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2940375
CAS No.: 868368-92-7
M. Wt: 341.39
InChI Key: HBDCOEDWGLQZFX-ZCXUNETKSA-N
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Description

4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a nitro group at the para position of the benzoyl moiety and a 3,5,7-trimethyl-substituted 2,3-dihydro-1,3-benzothiazol-2-ylidene group. This compound is structurally distinct due to its electron-withdrawing nitro group and the steric effects imparted by the trimethyl-substituted benzothiazole ring, which may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

4-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-8-11(2)15-14(9-10)19(3)17(24-15)18-16(21)12-4-6-13(7-5-12)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDCOEDWGLQZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 4-nitrobenzoic acid with an appropriate amine under specific reaction conditions. One common method involves the use of a Lewis acid catalyst, such as zirconium tetrachloride, in the presence of an ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Chemical Reactions Analysis

4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzothiazole ring system can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituted Benzamides with Anticonvulsant Activity

  • 4-nitro-N-(2-chloro-6-methylphenyl)benzamide and 4-nitro-N-(2,6-dimethylphenyl)benzamide ():
    These analogs share the 4-nitrobenzamide core but differ in the substituents on the aniline moiety. Both compounds demonstrated superior anticonvulsant activity in the maximal electroshock seizure (MES) test compared to phenytoin, with the 2-chloro-6-methylphenyl derivative being threefold more potent. This highlights the importance of halogen and methyl groups in enhancing activity, possibly through improved lipophilicity or target engagement .

Benzamides with Heterocyclic Moieties

  • 4-nitro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7e) (): This compound incorporates a 1,3,4-oxadiazole ring, which introduces additional hydrogen-bonding and π-stacking capabilities. It exhibited a high yield (87%) and distinct IR peaks at 1348 cm⁻¹ (NO₂ symmetric stretch) and 1680 cm⁻¹ (C=O stretch), comparable to the target compound’s spectral features. However, the oxadiazole group may reduce metabolic stability compared to the benzothiazole system .
  • N-({(1,3-benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides (): These derivatives feature a benzothiazole carbamothioyl group.

Benzamides with Dihydrothiazole or Thiazolidinone Systems

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ():
    Structural similarities include the dihydrothiazole ring and planar imine bond. The methoxy group in this compound enhances solubility but may sterically hinder target binding compared to the trimethyl groups in the target compound. Crystallographic data (R factor = 0.038) confirm its stable geometry .

  • 3-Nitro-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide (): This analog replaces the benzothiazole with a thiazolidinone-indole hybrid. The nitro group’s position (meta vs.

Pharmacological and Physicochemical Data Comparison

Compound Name Molecular Weight Key Substituents Pharmacological Activity (MES Test) Key Spectral Data (IR, NMR)
Target Compound 385.41 g/mol 4-NO₂, 3,5,7-trimethyl benzothiazole Not reported Expected NO₂: ~1348–1539 cm⁻¹
4-nitro-N-(2-chloro-6-methylphenyl)benzamide 304.72 g/mol 2-Cl, 6-CH₃ 3× phenytoin NO₂: 1348 cm⁻¹; C=O: 1680 cm⁻¹
Compound 7e () 387.39 g/mol 1,3,4-oxadiazole Not tested NO₂: 1348 cm⁻¹; NH: 3324 cm⁻¹
(Z)-N-[3-(2-Methoxyphenyl)...] () 400.49 g/mol 2-OCH₃, 4-CH₃ Not reported C=O: 1645 cm⁻¹; SO₂: 1155 cm⁻¹

Key Structural and Functional Insights

  • Steric Effects : The 3,5,7-trimethyl substitution on the benzothiazole may reduce rotational freedom, stabilizing the bioactive conformation.
  • Heterocyclic Influence: Benzothiazole systems (as in the target compound) offer greater π-conjugation and rigidity compared to oxadiazoles or thiazolidinones, which could enhance binding specificity .

Biological Activity

The compound 4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be described as follows:

  • Chemical Formula : C16H18N4O2S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 868368-92-7

This compound features a nitro group attached to a benzamide moiety and a substituted benzothiazole ring, which is significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to 4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have demonstrated promising results in inhibiting cancer cell proliferation.

Case Study: In Vitro Testing

A study evaluated the cytotoxic effects of various benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain nitro-substituted compounds exhibited significant antitumor activity.

CompoundA549 IC50 (µM)HCC827 IC50 (µM)NCI-H358 IC50 (µM)
4-Nitro Compound6.75 ± 0.196.26 ± 0.336.48 ± 0.11

These findings suggest that the presence of the nitro group enhances the antitumor efficacy of the compound.

Antimicrobial Activity

In addition to antitumor properties, benzothiazole derivatives have shown antimicrobial activity against various pathogens.

Testing Methodology

Antimicrobial efficacy was assessed using broth microdilution methods against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results indicated that several derivatives displayed notable antibacterial activity.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results highlight the potential for developing new antimicrobial agents based on this class of compounds.

The mechanisms by which 4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exerts its biological effects include:

  • DNA Interaction : Many benzothiazole derivatives bind to DNA and interfere with replication and transcription processes.
  • Cell Cycle Arrest : Induction of cell cycle arrest has been observed in various cancer cell lines treated with similar compounds.
  • Apoptosis Induction : These compounds can trigger programmed cell death pathways in malignant cells.

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